Triarimol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

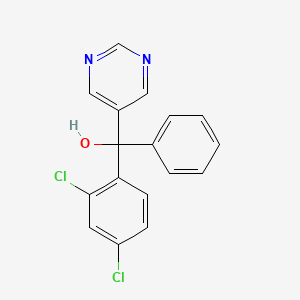

(2,4-dichlorophenyl)(phenyl)pyrimidin-5-ylmethanol is a member of the class of pyrimidines that is methanol in which the hydrogens of the methyl group have been replaced by pyrimidin-5-yl, phenyl, and 2,4-dichlorophenyl groups, respectively. It is a member of pyrimidines, a tertiary alcohol, an aromatic alcohol and a dichlorobenzene.

Applications De Recherche Scientifique

Inhibition of Abscisic Acid Biosynthesis

Triarimol has been identified as a potent inhibitor of abscisic acid (ABA) biosynthesis in various plant pathogens. A study showed that it significantly reduced ABA levels in Cercospora rosicola, a fungal pathogen affecting crops. The inhibition was confirmed through feeding studies using radiolabeled mevalonic acid, indicating its potential as a biocontrol agent against plant diseases .

Growth Regulation in Plants

Research has demonstrated that this compound influences growth regulation by affecting sterol and gibberellin metabolism in plants. A comparative study with other growth retardants revealed that this compound alters the biosynthesis pathways of these hormones, leading to reduced growth in certain plant species . This property makes it useful in agricultural applications where controlling plant growth is necessary.

Effects on Sterol Biosynthesis

This compound has been shown to impact sterol biosynthesis significantly. In experiments involving Arabidopsis thaliana, it was observed that this compound inhibited the production of specific sterols, which are critical for maintaining cell membrane integrity and function. This inhibition can lead to altered physiological responses in plants, providing insights into plant metabolism and development .

Case Study 1: this compound as a Biocontrol Agent

In a controlled environment study, this compound was applied to infected plants to assess its effectiveness against fungal pathogens. Results indicated a marked decrease in disease severity and pathogen load, supporting its use as a biocontrol agent. The study highlighted the compound's ability to disrupt ABA signaling pathways critical for pathogen survival .

Case Study 2: Impact on Plant Growth

A field trial investigated the effects of this compound on crop yields and growth patterns. The application resulted in stunted growth of weeds while promoting healthier crop development due to reduced competition for resources. This dual effect underscores its potential utility in integrated pest management strategies .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

26766-27-8 |

|---|---|

Formule moléculaire |

C17H12Cl2N2O |

Poids moléculaire |

331.2 g/mol |

Nom IUPAC |

(2,4-dichlorophenyl)-phenyl-pyrimidin-5-ylmethanol |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-6-7-15(16(19)8-14)17(22,12-4-2-1-3-5-12)13-9-20-11-21-10-13/h1-11,22H |

Clé InChI |

MYUPFXPCYUISAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O |

SMILES canonique |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O |

Key on ui other cas no. |

26766-27-8 |

Pictogrammes |

Irritant |

Synonymes |

EL-273 triarimol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.